2-Hexyl-3-methylmaleic Anhydride-d3
Description
2-Hexyl-3-methylmaleic Anhydride-d3 is a deuterated analog of 2-hexyl-3-methylmaleic anhydride, a compound first identified as a volatile component in almond hulls and raisins . The deuterated version replaces three hydrogen atoms with deuterium (D), resulting in a molecular formula of C₁₁H₁₃D₃O₃ and a molecular weight of 199.26 g/mol . It is commonly used as an internal standard in mass spectrometry and isotopic labeling studies due to its enhanced stability and traceability .
Properties
CAS No. |
1346598-99-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
199.264 |
IUPAC Name |
3-hexyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3/i2D3 |
InChI Key |
SAYHBWSPMUSNEJ-BMSJAHLVSA-N |
SMILES |
CCCCCCC1=C(C(=O)OC1=O)C |
Synonyms |
3-Hexyl-4-(methyl-d3)-2,5-furandione; Hexyl(methyl-d3)maleic Anhydride; 3-Hexyl-4-(methyl-d3)furan-2,5-dione; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Hexyl-3-methylmaleic Anhydride. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and chemical synthesis using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to minimize the loss of deuterium and to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2-Hexyl-3-methylmaleic Anhydride-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Hexyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer to study metabolic pathways and enzyme activities. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within the system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between 2-Hexyl-3-methylmaleic Anhydride-d3 and related anhydrides:
Key Observations:
Functional and Application Comparisons
Agricultural and Pest Control
- In contrast, 2,3-Dimethylmaleic Anhydride lacks documented pesticidal properties, likely due to its smaller size and reduced hydrophobicity .
Analytical Chemistry
- The deuterated form (this compound) is tailored for use as an internal standard, similar to other deuterated compounds like EDDP-D3.perchlorate (used in opioid metabolite analysis) .
- (R)-2-O-Acetylmalic Anhydride, while also a biochemical, is primarily employed in synthetic organic chemistry rather than analytical workflows .
Research Findings and Gaps
- Deuterated Compound Stability : Studies on deuterated maleic anhydrides suggest that isotopic substitution can reduce metabolic degradation rates, extending half-life in biological systems .
- Synthetic Utility : The hexyl chain in this compound may facilitate membrane permeability in drug delivery studies, though this remains unexplored .
- Knowledge Gaps: Limited data exist on the environmental fate and toxicology of deuterated anhydrides, highlighting a need for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
